N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that features a piperidine ring, a triazolopyrazine core, and a methoxymethyl group
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-11-18-19-13-12(16-7-8-20(11)13)17-9-14(10-21-2)3-5-15-6-4-14/h7-8,15H,3-6,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPBTDMLCYJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NCC3(CCNCC3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the triazolopyrazine core. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Triazolopyrazine Core: This step often involves the cyclization of hydrazine derivatives with appropriate diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the piperidine ring with the triazolopyrazine core using reagents such as alkyl halides or other suitable coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its binding affinity and specificity.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their medicinal properties.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological activities.
Triazolopyrazine Derivatives: These compounds are known for their diverse biological activities and are used in various research applications.
Uniqueness
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
